molecular formula C18H22N2O2 B4182221 4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide

4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide

Cat. No. B4182221
M. Wt: 298.4 g/mol
InChI Key: FHWMLIVFTJBEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. The compound has been found to exhibit potent inhibitory activity against the human adenosine A2A receptor, a G protein-coupled receptor that plays a critical role in the regulation of various physiological processes.

Scientific Research Applications

4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and cancer. The compound has been found to exhibit potent neuroprotective effects by reducing the release of pro-inflammatory cytokines and oxidative stress. In addition, 4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Mechanism of Action

4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide exerts its pharmacological effects by selectively binding to the adenosine A2A receptor and inhibiting its downstream signaling pathways. The adenosine A2A receptor is a G protein-coupled receptor that is predominantly expressed in the brain, immune cells, and various other tissues. Activation of the adenosine A2A receptor has been found to be involved in the regulation of various physiological processes such as inflammation, neurotransmitter release, and cell proliferation.
Biochemical and Physiological Effects:
4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide has been found to exhibit potent inhibitory activity against the adenosine A2A receptor with an IC50 value of 22 nM. The compound has been found to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β in various cell types. In addition, 4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide has been found to reduce the levels of oxidative stress markers such as reactive oxygen species and lipid peroxidation. The compound has also been found to induce apoptosis and cell cycle arrest in various cancer cell lines.

Advantages and Limitations for Lab Experiments

4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide has several advantages and limitations for lab experiments. The compound has been extensively studied for its pharmacological effects and has been found to exhibit potent inhibitory activity against the adenosine A2A receptor. The compound is also relatively easy to synthesize and purify. However, 4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide has some limitations in terms of its stability and solubility. The compound is relatively unstable in aqueous solutions and requires careful storage and handling.

Future Directions

There are several future directions for the study of 4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide. The compound has been found to exhibit potent neuroprotective and anti-cancer effects, and further studies are needed to elucidate its mechanism of action and potential therapeutic applications. In addition, the development of more stable and soluble analogs of 4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide could lead to the development of more effective drugs for the treatment of various diseases. Finally, the use of 4-(pentyloxy)-N-(3-pyridinylmethyl)benzamide as a tool compound for the study of adenosine A2A receptor signaling pathways could lead to the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

4-pentoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-3-4-12-22-17-9-7-16(8-10-17)18(21)20-14-15-6-5-11-19-13-15/h5-11,13H,2-4,12,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWMLIVFTJBEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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